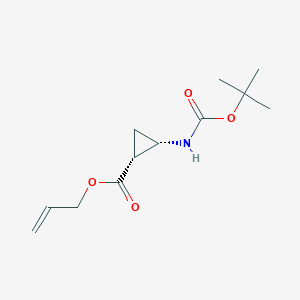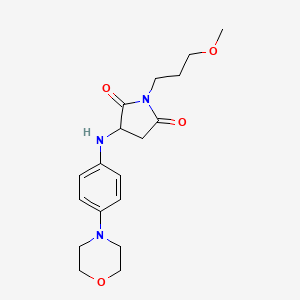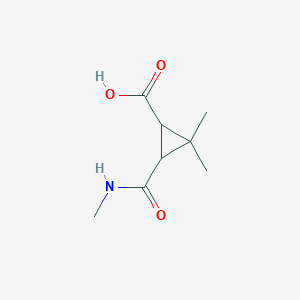
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid, also known as DMCPA, is a cyclic carboxylic acid that has a variety of applications in organic and medicinal chemistry. It has been used as a starting material for the synthesis of other organic compounds and as a reagent in several biochemical and physiological processes. The aim of
Applications De Recherche Scientifique
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme-catalyzed reactions, and the study of biochemical and physiological processes. It has been used as a starting material for the synthesis of other organic compounds, such as 2,2-dimethyl-3-methylcyclopropanecarboxylic acid and 2,2-dimethyl-3-methylcyclopropanecarboxylic acid methyl ester. It has also been used to study enzyme-catalyzed reactions, such as the reaction of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid with an enzyme-catalyzed cyclopropanation reaction. Additionally, it has been used to study the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not fully understood. However, it is believed that the cyclopropanecarboxylic acid group of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is able to form a complex with an enzyme, which then catalyzes the cyclopropanation reaction. This reaction results in the formation of a cyclopropane ring, which is then further modified by the enzyme. This modified cyclopropane ring is then able to interact with other molecules, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, resulting in the inhibition of lipid synthesis. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, resulting in the inhibition of DNA and RNA synthesis. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of protein synthesis. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it can be used to study a variety of biochemical and physiological processes, such as enzyme-catalyzed reactions and the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on cells and organisms. However, there are also some limitations. 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid is not water soluble, and it cannot be used in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can react with other compounds in the reaction mixture, resulting in the formation of unwanted by-products.
Orientations Futures
The potential future directions for the use of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid in scientific research include the development of new synthetic methods for the synthesis of other organic compounds, the study of the effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid on different types of cells and organisms, and the development of new drugs and therapies based on the biochemical and physiological effects of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid. Additionally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used as a starting material for the synthesis of other cyclic carboxylic acids, and it could be used in the development of new catalysts for the synthesis of organic compounds. Finally, 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid could be used in the development of new methods for the analysis of biochemical and physiological processes.
Méthodes De Synthèse
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through the reaction of 2,2-dimethyl-3-hydroxycyclopropanecarboxylic acid and methyl isocyanate in the presence of a base. The reaction is carried out in a polar aprotic solvent such as dimethylformamide or acetonitrile. The base used is usually an alkali metal hydride, such as sodium hydride or potassium hydride. The reaction proceeds through an intramolecular attack of the alkali metal hydride on the carboxylic acid group, forming a cyclopropane ring. The resulting product is then treated with methyl isocyanate to form 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid.
Propriétés
IUPAC Name |
2,2-dimethyl-3-(methylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4(6(10)9-3)5(8)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYBXQLHSDMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)
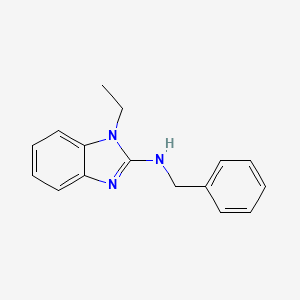
![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)
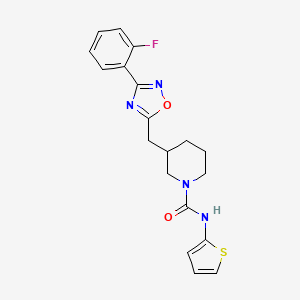

![4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2922709.png)
![4,4,4-Trifluoro-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2922712.png)
![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)
